(1-Hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl methanesulfonate is an organic compound belonging to the class of pyrrolines Pyrrolines are characterized by a five-member unsaturated aliphatic ring containing one nitrogen atom and four carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl methanesulfonate typically involves the reaction of 1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl with methanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems could further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-Hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.
Major Products
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted derivatives, such as amines or thiols.
Scientific Research Applications
(1-Hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl methanesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of (1-Hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl methanesulfonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The methanesulfonate group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and other proteins, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid: This compound has a similar pyrroline structure but with a carboxylic acid group instead of a methanesulfonate group.
S-[(1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl] methanesulfonothioate: This compound has a similar structure but with a sulfonothioate group instead of a methanesulfonate group.
Uniqueness
(1-Hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl methanesulfonate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methanesulfonate group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and drug development.
Properties
Molecular Formula |
C10H19NO4S |
---|---|
Molecular Weight |
249.33 g/mol |
IUPAC Name |
(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl methanesulfonate |
InChI |
InChI=1S/C10H19NO4S/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h6,12H,7H2,1-5H3 |
InChI Key |
YYNNFZBBVIOTSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C(N1O)(C)C)COS(=O)(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.